2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine
Description
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine |
InChI |
InChI=1S/C15H19N3/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18) |
InChI Key |
MOOGCAQAJNQXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
A foundational approach involves reacting 4-(4-methylphenyl)-1,2-diamine with a piperidine-derived carbonyl compound. For example:
- Step 1 : Piperidine-4-carboxaldehyde is reacted with 4-(4-methylphenyl)-1,2-diamine in acetic acid under reflux (24–48 hours) to form the imidazole ring.
- Step 2 : The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
| Parameter | Condition |
|---|---|
| Solvent | Acetic acid (reflux) |
| Reaction Time | 24–48 hours |
| Purification | Column chromatography, recrystallization |
Piperidine Ring Formation via Reductive Amination
Reductive amination is employed to construct the piperidine moiety post-imidazole synthesis:
- Step 1 : 4-(4-Methylphenyl)-1H-imidazole-2-carbaldehyde is treated with a primary amine (e.g., 4-aminopiperidine) in dichloromethane.
- Step 2 : Sodium triacetoxyborohydride (STAB) is added as a reducing agent at 0–5°C, followed by stirring at room temperature for 12 hours.
- Step 3 : The product is isolated via filtration and washed with cold methanol.
- STAB enhances selectivity for secondary amine formation (yield: 65–78%).
- Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
Crystallization and Polymorph Control
Patents describe solvent-mediated crystallization to obtain pure polymorphs:
- Method A : Dissolve the crude compound in a dichloromethane/methanol mixture (3:1 v/v), then add methyl tert-butyl ether at −5°C to −10°C to precipitate crystalline Form-2.
- Method B : Slurry the compound in cyclohexane at 10–15°C for 45 minutes to enhance particle size distribution (D(0.5) = 5.41 µm).
| Solvent Combination | Purpose |
|---|---|
| Dichloromethane/MeOH | Dissolution of hydrophobic core |
| MTBE/Cyclohexane | Anti-solvent for crystallization |
Stereoselective Modifications
Thesis work highlights stereochemical control using chiral auxiliaries:
- Wittig Reaction : 4-Piperidone intermediates are treated with ylides to install substituents at C2, enabling access to enantiopure products.
- Oxidation : Manganese dioxide selectively oxidizes benzylic amines to amides, avoiding over-oxidation of the imidazole ring.
Scale-Up and Industrial Feasibility
Large-scale synthesis (patent data):
- Batch Process : 20 g scale in 2.5 L solvent yields 85–90% purity post-crystallization.
- Seeding Strategy : Addition of 0.2–0.5% crystalline Form-2 seeds ensures polymorphic consistency.
Analytical Validation
Scientific Research Applications
Scientific Research Applications of 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine Dihydrochloride
This compound dihydrochloride is a chemical compound with the molecular formula . It is a derivative of piperidine and imidazole, and it features a phenyl group substituted at the 4-position of the imidazole ring. Due to its unique chemical properties, this compound is often used in scientific research and various industrial applications.
Chemistry
This compound dihydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to form derivatives with different functional groups. Common oxidizing agents like potassium permanganate () and hydrogen peroxide (), and reducing agents such as lithium aluminum hydride () and sodium borohydride () can be used to modify its structure. Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Biology
This compound is used in biological studies involving enzyme inhibition and receptor binding. Research indicates that derivatives of imidazole and piperidine can exhibit significant activity against delta-, mu-, and kappa-opioid receptors, suggesting a potential role in pain modulation and other therapeutic areas.
Pharmacology and Medicinal Chemistry
This compound dihydrochloride has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Opioid Receptor Affinity: Studies have shown that compounds similar to this compound dihydrochloride demonstrate selective binding to opioid receptors. For instance, a related series of piperidine derivatives exhibited a value of 18 nM for the delta-opioid receptor, demonstrating significant selectivity over mu and kappa receptors. This highlights the potential of imidazole-piperidine hybrids in developing new analgesics.
Anxiolytic and Antidepressant Effects: Research conducted on selected piperidine derivatives revealed their efficacy in reducing anxiety-like behaviors in mice. The administration of these compounds led to significant reductions in stress-induced vocalizations, indicating their potential as anxiolytics.
Antimicrobial Activity: In another study focusing on antibacterial activity, derivatives similar to this compound were tested against several pathogens. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL.
Industrial Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The piperidine ring can enhance the compound’s binding affinity and specificity. Molecular targets may include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives
Key Compound : 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine (delta-opioid agonist)
- Biological Activity : The 4-phenyl derivative exhibits potent delta-opioid receptor agonism (Ki = 18 nM) with >258-fold selectivity over mu-opioid receptors . The methyl substitution in 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine may improve metabolic stability or blood-brain barrier penetration, though direct pharmacological data are lacking .
- Synthesis : Both compounds are synthesized via SNAr reactions, but the delta-opioid agonist involves additional steps for functional group optimization .
2-(1-Methyl-1H-imidazol-2-yl)-1-{[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]methyl}piperidine
Key Compound : A structurally complex analog with an oxazole-piperidine-imidazole scaffold (CAS: 420258) .
- Structural Differences : Incorporates an oxazole ring and a biphenyl group, increasing molecular weight and steric bulk compared to the target compound.
- Biological Activity: No explicit data provided, but oxazole moieties are associated with antimicrobial and anti-inflammatory properties .
- Applications : Likely explored for CNS or anti-infective applications due to hybrid heterocyclic architecture .
4-(1H-Imidazol-4-yl)-1-methylpiperidine
Key Compound : 4-(1H-Imidazol-4-yl)-1-methylpiperidine (CAS: 106243-44-1) .
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine Hydrochloride
Key Compound : Features a sulfanyl linker between imidazole and piperidine (CAS: 1177344-02-3) .
- Structural Differences : Sulfanyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 4-methylphenyl group in the target compound.
- Applications : Sulfur-containing analogs are often explored for kinase inhibition or antiviral activity .
Functional Comparison with Broader Imidazole-Piperidine Hybrids
Antimicrobial Activity
Compounds like 2-((4-(4-chlorofuran-2-yl)-1H-imidazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide () demonstrate broad-spectrum antimicrobial activity . The target compound’s lack of an aminoacetamide side chain may limit similar efficacy, though its lipophilic 4-methylphenyl group could enhance membrane penetration .
CNS-Targeted Activity
Piperidine-imidazole hybrids are prevalent in CNS drug discovery. For example, tedatioxetine (4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine) is a serotonin reuptake inhibitor, highlighting the pharmacological relevance of methylphenyl substitutions .
Biological Activity
The compound 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly its interactions with opioid receptors. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a 4-methylphenyl group and an imidazole moiety. Its chemical formula is , and it exists in various salt forms, enhancing its solubility and stability in biological systems.
Opioid Receptor Modulation
Research indicates that this compound exhibits significant activity as a selective agonist for delta-opioid receptors . This selectivity is crucial for reducing the side effects commonly associated with non-selective opioid receptor agonists. Studies have demonstrated that this compound can produce anxiolytic and antidepressant-like effects in animal models, which are mediated through its action on neurotransmitter systems involved in mood regulation .
Structure-Activity Relationships (SAR)
The SAR studies of derivatives of this compound reveal important insights into its pharmacological profile. For instance, modifications to the piperidine or imidazole moieties can significantly alter binding affinities and functional activities at various opioid receptors. The following table summarizes key findings from SAR analyses:
| Compound Name | Binding Affinity (K_i) | Selectivity | Biological Activity |
|---|---|---|---|
| This compound | 18 nM (delta) | >258-fold over mu | Anxiolytic, Antidepressant-like |
| 4-Phenyl-4-(1H-imidazol-2-yl)-piperidine | 14 nM (delta) | High | Anxiolytic effects in mice |
| 2-(1H-benzimidazol-2-yl)piperidine | Varies | Moderate | Different receptor dynamics |
Anxiolytic and Antidepressant Effects
In a study using the mouse tail suspension test, derivatives of this compound were shown to exhibit significant antidepressant-like effects, with a notable reduction in immobility time compared to control groups . Additionally, the neonatal ultrasonic vocalization test indicated anxiolytic properties, suggesting that these compounds can modulate anxiety-related behaviors effectively.
Binding Affinity Studies
Binding affinity studies conducted using radiolabeled ligands demonstrated that this compound has a high affinity for delta-opioid receptors, with K_i values indicating potent interaction. This selectivity is critical for developing therapeutic agents that minimize adverse effects typically associated with broader spectrum opioid agonists .
Q & A
Basic: What are the established synthetic routes for 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including:
- Imidazole ring formation : Using 4-methylbenzaldehyde, ammonium acetate, and a diketone precursor under reflux in acetic acid or ethanol .
- Piperidine coupling : Nucleophilic substitution or reductive amination to attach the piperidine moiety, often requiring catalysts like Pd/C for hydrogenation .
- Critical reagents : Sodium borohydride (NaBH₄) for selective reductions and hydrogen peroxide (H₂O₂) for oxidations to stabilize intermediates .
- Optimization : Yield improvements (≥60%) are achieved by controlling solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of amines to imidazole precursors .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to imidazole protons (δ 7.2–8.1 ppm) and piperidine carbons (δ 40–60 ppm) .
- FT-IR : Confirm N–H stretches (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- Crystallography :
Basic: What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., p38 MAPK) via fluorescence polarization assays, with IC₅₀ values <10 µM indicating potency .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing EC₅₀ values to reference drugs .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) to quantify Ki values .
Advanced: How to resolve discrepancies between crystallographic data and computational models?
- Refinement strategies :
- Validation tools :
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs with varying substituents?
- Analog synthesis : Introduce substituents at the 4-methylphenyl (e.g., halogens, methoxy) or piperidine (e.g., sulfonyl, carbonyl) groups .
- Pharmacokinetic profiling :
- Activity cliffs : Identify analogs with >10-fold potency differences using 3D-QSAR models .
Advanced: What experimental approaches elucidate the mechanism of action via molecular interactions?
- Molecular docking :
- Biophysical assays :
Advanced: How to address conflicting bioactivity data across different assay platforms?
- Data normalization :
- Use Z-scores to standardize activity metrics (e.g., IC₅₀) between fluorescence- and radiometric-based assays .
- Orthogonal validation :
Advanced: What strategies improve metabolic stability without compromising potency?
- Structural modifications :
- In silico guidance :
- Use MetaSite to predict CYP450 oxidation sites and prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
